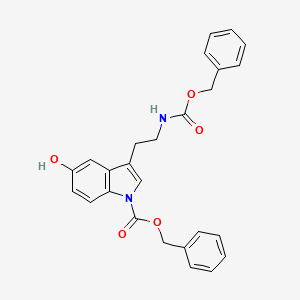

N,N-Dibenzyloxycarbonyl Serotonin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

benzyl 5-hydroxy-3-[2-(phenylmethoxycarbonylamino)ethyl]indole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N2O5/c29-22-11-12-24-23(15-22)21(13-14-27-25(30)32-17-19-7-3-1-4-8-19)16-28(24)26(31)33-18-20-9-5-2-6-10-20/h1-12,15-16,29H,13-14,17-18H2,(H,27,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYEYQWVWNXYZSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCC2=CN(C3=C2C=C(C=C3)O)C(=O)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Indole Nitrogen Protection:the Indole Nitrogen is Part of the Aromatic System and is Significantly Less Nucleophilic. to Facilitate Its Reaction, a Strong Base Like Nah is Used to Abstract the Proton, Generating a Highly Nucleophilic Indolide Anion. This Anion then Attacks a Second Molecule of Benzyl Chloroformate in the Same Manner As the Side Chain Amine, Resulting in the Formation of the Second Carbamate Linkage at the N1 Position of the Indole Ring.

Advanced Purification Techniques for N,N-Dibenzyloxycarbonyl Serotonin Intermediates

The purity of intermediates is paramount in the multi-step synthesis of this compound. Advanced chromatographic techniques are essential for isolating the desired compounds from complex reaction mixtures, which may contain starting materials, byproducts, and reagents.

Flash Column Chromatography: This is a commonly used technique for the routine purification of synthetic intermediates. google.comnih.gov It offers a rapid and efficient way to separate compounds based on their polarity. The crude product is adsorbed onto a silica gel column and eluted with a solvent system, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate (B1210297). nih.gov The polarity of the eluent is gradually increased to selectively desorb the compounds from the silica gel. For instance, a crude product might be purified by flash chromatography using silica gel and an eluting system of ethyl acetate/hexane. nih.gov

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): For intermediates that are difficult to separate by flash chromatography or when very high purity is required, RP-HPLC is the method of choice. nih.goveurogentec.com This technique utilizes a non-polar stationary phase (e.g., C8 or C18) and a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724), usually containing an additive like trifluoroacetic acid (TFA). nih.gov The separation is based on the hydrophobic interactions between the analytes and the stationary phase. Preparative RP-HPLC can be employed to purify gram-scale quantities of material, ensuring the high purity needed for subsequent reactions. nih.gov The monitoring of purity levels is a key advantage of HPLC-based methods. eurogentec.com

Macroporous Resin Chromatography: For large-scale purifications, particularly in industrial settings or for scalable laboratory work, macroporous resin chromatography presents a cost-effective and efficient alternative to traditional silica gel chromatography. researchgate.net While direct data on this compound intermediates is limited, studies on similar serotonin derivatives, such as N-(p-coumaroyl)serotonin and N-feruloylserotonin, have demonstrated the effectiveness of this technique for enrichment and separation. researchgate.netoup.com This method involves adsorbing the crude material onto a macroporous resin, washing away impurities, and then eluting the desired product with a suitable solvent, such as an ethanol-water mixture. researchgate.net The process can be optimized by selecting the appropriate resin and defining optimal conditions for adsorption and desorption, such as flow rate and eluent concentration. researchgate.netresearchgate.net This technique is particularly promising for the large-scale preparation of intermediates. researchgate.net

| Technique | Stationary Phase | Typical Mobile Phase/Eluent | Principle of Separation | Scale | Key Advantage |

|---|---|---|---|---|---|

| Flash Chromatography | Silica Gel | Hexane/Ethyl Acetate Gradient | Polarity | mg to multi-gram | Rapid and cost-effective for routine purification. google.com |

| RP-HPLC | C8 or C18 alkyl chains | Acetonitrile/Water with TFA | Hydrophobicity | μg to gram | High resolution and purity assessment. nih.goveurogentec.com |

| Macroporous Resin Chromatography | Non-polar polymeric adsorbent (e.g., XDA-1) | Ethanol (B145695)/Water | Adsorption/Desorption | Gram to multi-kilogram | High capacity, reusability, and suitable for large-scale. researchgate.net |

Methodological Adaptations for Scalable Laboratory Synthesis

Transitioning a synthetic route from a small, research-scale to a larger, preparative-scale requires significant methodological adaptations to ensure safety, efficiency, and cost-effectiveness. The synthesis of this compound is no exception.

Robust Protecting Group Strategy: The choice of the benzyloxycarbonyl (Cbz) group is itself a strategic decision for scalability. The Cbz group is stable under a variety of reaction conditions but can be removed under relatively mild hydrogenolysis conditions. For large-scale synthesis, the introduction of the Cbz group must be efficient. An improved procedure for the preparation of N-Cbz amino acids utilizes a mixture of aqueous sodium carbonate and sodium bicarbonate to maintain the optimal pH during the acylation with benzyl chloroformate, a method amenable to large-scale preparations. umn.edu

Optimization of Reaction Conditions: Direct scale-up of a laboratory procedure often leads to issues with heat transfer, mixing, and reaction time. Therefore, reaction conditions must be re-optimized. This can involve screening different catalysts, bases, and solvents to improve yield and reduce reaction times. For example, in related syntheses, a switch in base and an increase in reaction temperature allowed for a significant reduction in catalyst loading while improving the isolated yield. doi.org The use of reagents that are effective, have low toxicity, and allow for easy work-up, such as propanephosphonic acid anhydride (B1165640) (T3P®), is particularly attractive for large-scale synthesis. core.ac.ukthieme-connect.com

Crystallization and Intermediate Isolation: Whenever possible, intermediates should be designed to be crystalline solids. Crystalline materials are generally easier to purify on a large scale by recrystallization, which is more economical and scalable than chromatographic methods. Recrystallization can effectively remove minor impurities, leading to high-purity material suitable for the next step. The ability to avoid chromatographic purification is a significant advantage in scalable synthesis. researchgate.net

Telescoping/One-Pot Procedures: To improve efficiency and reduce waste, multiple synthetic steps can be combined into a single "one-pot" process without the isolation of intermediates. This approach minimizes handling losses and reduces solvent usage and purification time. For instance, a Curtius rearrangement followed by in-situ trapping of the resulting isocyanate can be performed in one pot to generate a protected amine derivative. core.ac.uk

| Adaptation Strategy | Description | Example/Benefit for this compound Synthesis |

|---|---|---|

| Optimized Protection | Using buffered aqueous base systems for the introduction of the Cbz group to maintain optimal pH. | Improves yield and purity on a large scale by preventing side reactions like diacylation or hydrolysis of the reagent. umn.edu |

| Reagent Selection | Choosing reagents that are effective in low catalytic amounts and have byproducts that are easily removed. | Switching to a more efficient catalyst or base can reduce costs and simplify purification. doi.org Using reagents like T3P® offers easy, non-chromatographic work-up. core.ac.ukthieme-connect.com |

| Intermediate Crystallization | Designing the synthetic route to favor the formation of solid, crystalline intermediates. | Allows for purification by recrystallization, which is more scalable and economical than chromatography. researchgate.net |

| Process Telescoping | Combining multiple reaction steps into a single operation without isolating intermediates. | Reduces solvent waste, energy consumption, and manual labor, thereby increasing overall process efficiency. |

Chemical Reactivity and Transformations of N,n Dibenzyloxycarbonyl Serotonin

Regioselective Functionalization of the Indole (B1671886) Nucleus

Halogenation and Subsequent Cross-Coupling Methodologies

The indole scaffold of N,N-Dibenzyloxycarbonyl Serotonin (B10506) is amenable to electrophilic halogenation, a crucial step that introduces a handle for further functionalization through various cross-coupling reactions. The positions on the indole ring (C2, C4, C6, and C7) are potential sites for halogenation, with the regioselectivity being influenced by the reaction conditions and the directing effects of the substituents.

Halogenation:

Electrophilic bromination is a common method for introducing a bromine atom onto the indole ring. Reagents such as N-bromosuccinimide (NBS) are frequently employed. For N-protected indoles, bromination often occurs at the C2 position. However, the presence of the 5-benzyloxy group can also influence the regioselectivity, potentially directing halogenation to the C4 or C6 positions.

A plausible reaction for the bromination of N,N-Dibenzyloxycarbonyl Serotonin would involve treatment with NBS in a suitable solvent like dichloromethane (B109758) (DCM) or acetonitrile (B52724) (MeCN) at low temperatures to control selectivity.

Table 1: Hypothetical Halogenation of this compound

| Entry | Halogenating Agent | Solvent | Temperature (°C) | Major Product (Plausible) |

| 1 | NBS (1.1 eq) | DCM | 0 | 2-Bromo-N,N-Dibenzyloxycarbonyl Serotonin |

| 2 | NBS (1.1 eq) | MeCN | 0 to rt | 4-Bromo-N,N-Dibenzyloxycarbonyl Serotonin |

| 3 | ICl (1.1 eq) | DCM | -78 to 0 | 2-Iodo-N,N-Dibenzyloxycarbonyl Serotonin |

Subsequent Cross-Coupling Methodologies:

The halogenated derivatives of this compound are valuable intermediates for carbon-carbon and carbon-heteroatom bond formation via palladium-catalyzed cross-coupling reactions. These reactions offer a powerful tool for introducing a wide range of substituents onto the indole core.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the halo-indole derivative with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. This method is widely used to form biaryl structures or to introduce alkyl or vinyl groups. For instance, a 2-bromo-N,N-Dibenzyloxycarbonyl Serotonin could be coupled with an arylboronic acid to generate a 2-aryl derivative. nih.gov

Heck-Mizoroki Coupling: This reaction couples the halo-indole with an alkene to form a new carbon-carbon bond at the site of halogenation. This is a valuable method for the synthesis of vinyl-substituted indoles. nih.govd-nb.info The reaction typically employs a palladium catalyst, a base, and a phosphine (B1218219) ligand.

Buchwald-Hartwig Amination: This cross-coupling reaction allows for the formation of a carbon-nitrogen bond between the halo-indole and an amine. This is a powerful method for introducing substituted amino groups onto the indole ring. The reaction requires a palladium catalyst, a suitable phosphine ligand, and a base. nih.gov

Table 2: Plausible Palladium-Catalyzed Cross-Coupling Reactions of Halogenated this compound

| Entry | Halogenated Substrate | Coupling Partner | Catalyst | Ligand | Base | Product Type |

| 1 | 2-Bromo-N,N-Dibenzyloxycarbonyl Serotonin | Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | 2-Phenyl-N,N-Dibenzyloxycarbonyl Serotonin |

| 2 | 4-Bromo-N,N-Dibenzyloxycarbonyl Serotonin | n-Butyl acrylate | Pd(PPh₃)₄ | - | Et₃N | 4-Vinyl-N,N-Dibenzyloxycarbonyl Serotonin derivative |

| 3 | 2-Iodo-N,N-Dibenzyloxycarbonyl Serotonin | Morpholine | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | 2-Morpholino-N,N-Dibenzyloxycarbonyl Serotonin |

Diastereoselective and Enantioselective Transformations

The serotonin moiety in this compound possesses a chiral center at the carbon atom of the side chain bearing the protected amino group. This opens up possibilities for diastereoselective and enantioselective transformations, which are of significant interest for the synthesis of stereochemically defined analogues.

While specific examples for this compound are not extensively documented, analogous transformations on similar tryptophan and tryptamine (B22526) derivatives provide a strong indication of the potential reactivity.

Diastereoselective Transformations:

One notable diastereoselective reaction applicable to tryptophan derivatives is electrophilic cyclization. For instance, the treatment of N-protected tryptophan derivatives with an electrophilic bromine source like NBS can lead to a diastereoselective bromocyclization, forming a hexahydropyrrolo[2,3-b]indole core. researchgate.net This type of transformation, if applied to this compound, could potentially yield a bicyclic product with the stereochemistry controlled by the existing chiral center. The diastereoselectivity would be influenced by the steric bulk of the protecting groups and the reaction conditions.

Table 3: Hypothetical Diastereoselective Bromocyclization of this compound

| Entry | Reagent | Additive | Solvent | Temperature (°C) | Plausible Product | Diastereomeric Ratio (Hypothetical) |

| 1 | NBS | Pyridinium p-toluenesulfonate (PPTS) | CH₂Cl₂ | 25 | Bromo-hexahydropyrrolo[2,3-b]indole derivative | >90:10 (exo:endo) |

Enantioselective Transformations:

Enantioselective transformations could potentially be employed to modify the side chain or introduce new chiral centers with high stereocontrol. While the existing chiral center in this compound is already defined (if derived from a specific enantiomer of serotonin), methods for the enantioselective synthesis of related β-amino acids and tryptophan derivatives are well-established.

For example, iron-catalyzed enantioselective C-H amination of 3-indolepropionic acids has been reported to produce N-Boc-protected β³-tryptophans with high enantiomeric excess. acs.orgnih.gov Although this is a synthetic route to a related compound rather than a transformation of this compound itself, it highlights the potential for catalytic asymmetric methods to control the stereochemistry of the side chain in serotonin-like structures.

Should a racemic mixture of this compound be used, enzymatic resolution could be a viable strategy for separating the enantiomers. Enzymes like lipases are known to exhibit high enantioselectivity in the hydrolysis or transesterification of esters, and similar principles could be applied to differentiate between the two enantiomers of a suitably modified derivative of this compound.

Deprotection Strategies for N,n Dibenzyloxycarbonyl Serotonin Derivatives

Catalytic Hydrogenation for Facile Z-Group Removal

Catalytic hydrogenation is a widely employed and generally mild method for the deprotection of Cbz-protected amines. highfine.com The process involves the hydrogenolysis of the benzyl-oxygen bond, leading to the release of the free amine.

The catalyst of choice for Cbz group removal is typically palladium on an activated carbon support (Pd/C). thalesnano.com Platinum catalysts are also utilized for hydrogenations. tcichemicals.com The reaction is commonly performed under an atmosphere of hydrogen gas (H₂), often at atmospheric or slightly elevated pressure, in a suitable solvent like methanol (B129727), ethanol (B145695), or ethyl acetate (B1210297). organic-chemistry.orgnih.gov

An alternative to using hydrogen gas is catalytic transfer hydrogenation (CTH). This method employs a hydrogen donor molecule in the presence of the catalyst. Commonly used hydrogen donors include formic acid, ammonium (B1175870) formate, and 1,4-cyclohexadiene (B1204751). highfine.comtotal-synthesis.comresearchgate.net For instance, microwave-assisted CTH using 1,4-cyclohexadiene and Pd/C has been shown to rapidly deprotect Cbz groups. researchgate.net The combination of a Pd/C catalyst with niobic acid-on-carbon (Nb₂O₅/C) has also been reported to facilitate the hydrogenative deprotection of Cbz groups, often leading to shorter reaction times compared to using Pd/C alone. nih.govacs.org

The following table summarizes various catalytic hydrogenation conditions for Cbz deprotection.

| Catalyst | Hydrogen Source | Solvent(s) | Temperature | Time | Yield | Reference |

| 10% Pd/C | H₂ (1 atm) | MeOH | 60 °C | 40 h | - | total-synthesis.com |

| 10% Pd/C | H₂ | EtOH:EtOAc (1:1) | 60 °C | - | 100% | thalesnano.com |

| 10% Pd/C | HCO₂H (0.5%) | ⁱPrOH-H₂O (10:1) | - | 3 h | 97% | nih.gov |

| Pd black | HCO₂H/EtOH | EtOH | 25 °C | 1.5 h | - | total-synthesis.com |

| 10% Pd/C | NaBH₄ | MeOH | rt | 5 min | 98% | researchgate.net |

| Pd/C + Nb₂O₅/C | H₂ (1 atm) | MeOH | rt | 1 h | 97% | nih.govacs.org |

Table 1: Selected Reaction Conditions for Catalytic Hydrogenation of Cbz Groups.

The mechanism of Cbz deprotection via hydrogenolysis proceeds in two main steps. First, the catalyst facilitates the cleavage of the benzylic C–O bond by hydrogen, a process known as hydrogenolysis. This step generates an unstable carbamic acid intermediate and toluene (B28343) as a by-product. total-synthesis.com The carbamic acid then spontaneously decarboxylates (loses CO₂) to yield the free amine. total-synthesis.com

A primary concern during the hydrogenation of complex molecules like serotonin (B10506) derivatives is selectivity. Other functional groups within the molecule may be susceptible to reduction. For example, while the indole (B1671886) ring is generally stable to these conditions, other reducible moieties, if present, could react. One study noted that under certain Pd-mediated hydrogenation conditions, the C5–C6 double bond of a uracil (B121893) moiety could be undesirably saturated. nih.gov The presence of the free amine product can also sometimes deactivate the palladium catalyst. nih.govnih.gov

Acid-Mediated Deprotection Methods

While Cbz groups are relatively stable to mild acidic conditions, they can be cleaved by strong acids. highfine.comtotal-synthesis.com This method provides an alternative when catalytic hydrogenation is not feasible, for example, due to the presence of catalyst poisons like sulfur compounds.

Strong acids such as hydrogen bromide (HBr) in acetic acid have traditionally been used for Cbz cleavage. highfine.com However, these harsh conditions can be incompatible with sensitive substrates. A milder and more selective method involves the use of a Lewis acid in a specialized solvent. A combination of aluminum chloride (AlCl₃) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) has been shown to effectively deprotect N-Cbz groups at room temperature. organic-chemistry.orgorganic-chemistry.org This system offers good functional group tolerance, leaving groups like nitro, nitriles, and halogens intact. organic-chemistry.org It should be noted, however, that this method is not orthogonal to the N-Boc group, which is also cleaved under these conditions. organic-chemistry.org Other Lewis acids like trimethylsilyl (B98337) iodide (TMSI) can also be employed for Cbz deprotection. researchgate.net

| Reagent | Solvent | Temperature | Notes | Reference |

| HBr | Acetic Acid | rt | Harsh conditions, potential for side reactions. | highfine.comtotal-synthesis.com |

| AlCl₃ | HFIP | rt | Good functional group tolerance (except N-Boc). | organic-chemistry.orgorganic-chemistry.org |

| TMSI | - | - | Lewis acid-mediated deprotection. | researchgate.net |

Table 2: Conditions for Acid-Mediated Cbz Deprotection.

The serotonin molecule contains several functional groups whose reactivity under acidic conditions must be considered. The indole ring itself is known to be sensitive to strong acids. arkat-usa.org The pKa values of serotonin's functional groups influence its state of ionization at a given pH. acs.org The phenolic hydroxyl group and the primary amine are key sites of potential protonation. Serotonin is a strong base, and its indole ring system can be affected by acidic conditions. foodb.caacs.org While the Cbz group is relatively stable to mild acids, the conditions required for its cleavage can sometimes be harsh enough to affect the integrity of the indole nucleus, potentially leading to side reactions or degradation. total-synthesis.com Therefore, when choosing an acid-mediated deprotection strategy, the conditions must be carefully optimized to ensure selective cleavage of the carbamate (B1207046) without compromising the serotonin scaffold.

Alternative Deprotection Strategies for Specific Synthetic Scenarios

In cases where both catalytic hydrogenation and strong acid treatment are incompatible with the substrate, several alternative methods have been developed. These strategies are particularly valuable when the serotonin derivative contains functionalities sensitive to reduction or acidolysis.

One such method involves nucleophilic attack on the benzyl (B1604629) group of the carbamate. A protocol using 2-mercaptoethanol (B42355) in the presence of a base like potassium phosphate (B84403) (K₃PO₄) in N,N-dimethylacetamide (DMAc) at 75 °C has been reported. organic-chemistry.orgchemistryviews.org This approach is particularly advantageous for substrates containing sulfur, which would poison a palladium catalyst, or other groups that are sensitive to standard hydrogenolysis or strong Lewis acids. researchgate.netchemistryviews.org The proposed mechanism involves a nucleophilic substitution reaction on the benzylic carbon. chemistryviews.org

Another reductive method that avoids the use of hydrogen gas is the use of sodium borohydride (B1222165) (NaBH₄) with a catalytic amount of Pd-C in methanol. researchgate.net This system has been shown to rapidly and efficiently deprotect N-Cbz groups under mild conditions. researchgate.net

These alternative methods provide valuable tools for chemists, enabling the deprotection of Cbz groups in complex molecular architectures where traditional methods may fail.

Photochemical Cleavage (if applicable)

The use of light to induce chemical reactions, known as photochemistry, offers a powerful tool for the removal of photolabile protecting groups. These groups are specifically designed to be cleaved upon irradiation with light of a specific wavelength, often providing a mild and traceless deprotection method.

However, in the context of N,N-Dibenzyloxycarbonyl Serotonin, the direct photochemical cleavage of the Cbz group is not a widely documented or standard procedure. The benzyloxycarbonyl group is not inherently photolabile under typical ultraviolet (UV) irradiation conditions used for common photoremovable protecting groups like the o-nitrobenzyl group. acs.org While photochemical methods are employed for various organic transformations, their application for the deprotection of Cbz-protected amines, particularly in a complex molecule like a serotonin derivative, is not well-established in the scientific literature. Therefore, this method is generally considered not applicable for the deprotection of this compound.

Reductive Cleavage (e.g., using strong reducing agents)

Reductive cleavage is the most prevalent and effective strategy for the deprotection of Cbz-protected amines, including this compound. This approach involves the use of reducing agents to break the benzylic C-O bond of the carbamate.

One of the most common methods for Cbz deprotection is catalytic hydrogenolysis . total-synthesis.com This reaction is typically carried out using a palladium catalyst, such as palladium on carbon (Pd/C), under an atmosphere of hydrogen gas (H₂). The reaction proceeds under mild conditions and often affords the deprotected amine in high yield. The byproducts, toluene and carbon dioxide, are volatile and easily removed. total-synthesis.com

Alternatively, transfer hydrogenolysis can be employed, where a hydrogen donor molecule, such as cyclohexene, 1,4-cyclohexadiene, or formic acid, is used in place of hydrogen gas. This can be advantageous for safety and practical reasons.

Stronger reducing agents can also effect the cleavage of the Cbz group. For instance, sodium borohydride (NaBH₄) in the presence of a catalyst like Pd-C has been shown to be an effective system for the deprotection of Cbz-protected amines. researchgate.net This method offers a convenient alternative to using hydrogen gas. Other conditions, such as the use of aluminum chloride (AlCl₃) in a fluorinated solvent, have also been reported for Cbz deprotection. organic-chemistry.org

Below are tables detailing research findings for the reductive cleavage of Cbz-protected amines, which are analogous to the deprotection of this compound.

| Substrate (Analogous to this compound) | Catalyst | Hydrogen Source | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| N-Cbz-protected amine | 10% Pd/C | H₂ (1 atm) | Methanol | Room Temperature | 30 min | 95 | total-synthesis.com |

| N-Cbz-protected amino acid | Pd/C | Cyclohexene | Ethanol | Reflux | 2 h | High | Generic procedure |

| N-Cbz-protected amine | Pd/C + Nb₂O₅/C | H₂ | Methanol | Room Temperature | <1 h | 97 | acs.org |

| Substrate (Analogous to this compound) | Reducing Agent/System | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| N-Cbz-amine | NaBH₄ (4 equiv), 10% Pd-C (10 wt%) | Methanol | Not specified | 15 min | 92 | researchgate.net |

| N-Cbz-amine | AlCl₃, 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) | HFIP | Room Temperature | Not specified | High | organic-chemistry.org |

| Cbz-protected amines | 2-mercaptoethanol, K₃PO₄ | N,N-dimethylacetamide | 75 | Not specified | Good to excellent | organic-chemistry.org |

Comparative Analysis of Deprotection Efficiency and Selectivity

The choice of deprotection method for this compound derivatives depends on several factors, including the presence of other functional groups in the molecule, the desired reaction conditions, and the required level of selectivity.

Catalytic hydrogenolysis is generally the method of choice due to its mild conditions and high efficiency. total-synthesis.com It is highly selective for the Cbz group and typically does not affect other reducible functional groups if the reaction is carefully monitored. However, the catalyst can sometimes be poisoned by sulfur-containing compounds, and the use of hydrogen gas may not be suitable for all laboratory settings. The presence of other easily reducible groups, such as alkenes or alkynes, may lead to their reduction as well, which could be a drawback depending on the desired final product.

Deprotection using Lewis acids like aluminum chloride can be effective but often requires harsher conditions, which might not be compatible with sensitive functional groups present in the serotonin moiety. organic-chemistry.org Nucleophilic deprotection protocols, for instance using 2-mercaptoethanol, can be superior when the substrate bears sensitive functionalities that would not tolerate standard hydrogenolysis or Lewis acid-mediated conditions. organic-chemistry.org

Analytical Methodologies for Research on N,n Dibenzyloxycarbonyl Serotonin

Advanced Spectroscopic Characterization Techniques

Spectroscopy is fundamental to the structural elucidation of N,N-Dibenzyloxycarbonyl Serotonin (B10506), providing detailed information about its atomic composition, connectivity, and the functional groups present.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of N,N-Dibenzyloxycarbonyl Serotonin. While one-dimensional (1D) NMR (¹H and ¹³C) provides primary information about the chemical environment of protons and carbons, multi-dimensional (2D) techniques are required to piece together the complete molecular puzzle.

¹H NMR: This technique identifies the different types of protons in the molecule and their relative numbers. For this compound, signals corresponding to the aromatic protons of the indole (B1671886) ring and the two benzyl (B1604629) groups, the methylene (B1212753) protons of the ethyl side chain, and the benzylic CH₂ protons of the Cbz protecting groups are expected.

¹³C NMR: This provides information on the carbon skeleton of the molecule, with distinct signals for the indole, benzyl, and carbamate (B1207046) carbons.

2D NMR (COSY, HSQC, HMBC): Correlation Spectroscopy (COSY) is used to identify proton-proton couplings, helping to map out the ethyl side chain. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial as it reveals longer-range (2-3 bond) couplings between protons and carbons, allowing for the definitive assignment of quaternary carbons and connecting the different structural fragments, such as linking the benzylic protons of the Cbz group to the carbamate carbonyl carbon.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Description |

|---|---|---|---|

| Indole Ring | ~6.8-7.5 | ~110-138 | Multiple signals for aromatic protons and carbons. |

| Ethyl Side Chain (-CH₂-CH₂-N) | ~3.0 (t), ~3.8 (t) | ~25, ~48 | Two triplets in ¹H NMR, characteristic shifts in ¹³C NMR. |

| Cbz Benzyl Group (C₆H₅) | ~7.3-7.4 | ~127-136 | Multiplet for aromatic protons of the two benzyl groups. |

| Cbz Methylene (O-CH₂-Ph) | ~5.2 | ~68 | Singlet (or broad singlet due to rotational isomers) for the four benzylic protons. |

| Carbamate Carbonyl (N-C=O) | - | ~155 | Characteristic downfield signal for the carbamate carbonyl carbon. |

| Indole N-H | ~8.1 (broad s) | - | Signal for the indole proton, may exchange with D₂O. |

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of this compound. Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) with extremely high accuracy (typically to four or more decimal places). acs.org This allows for the calculation of a unique elemental formula, distinguishing the target compound from other molecules with the same nominal mass. hmdb.causp.br

For this compound (C₃₀H₂₆N₂O₅), the theoretical monoisotopic mass is calculated to be 494.1842 g/mol . An experimental HRMS result matching this value provides unequivocal proof of the compound's elemental composition.

Furthermore, tandem mass spectrometry (MS/MS) experiments on the protonated molecule ([M+H]⁺, m/z 495.1915) can elucidate its fragmentation pathways, providing further structural confirmation. nih.gov Common fragmentation patterns would involve the loss of the protecting groups.

Predicted HRMS Fragmentation of [M+H]⁺ for this compound

| Predicted m/z | Possible Fragment | Description of Loss |

|---|---|---|

| 495.1915 | [C₃₀H₂₇N₂O₅]⁺ | Protonated Molecular Ion ([M+H]⁺) |

| 387.1547 | [C₂₂H₂₃N₂O₃]⁺ | Loss of a benzyl group (-C₇H₇) and CO₂ |

| 361.1390 | [C₂₂H₁₉NO₃]⁺ | Loss of one Cbz group (-C₈H₇O₂) |

| 176.0733 | [C₁₀H₁₀NO]⁺ | Serotonin core fragment after loss of both Cbz groups |

| 160.0781 | [C₁₀H₁₀N]⁺ | Further fragmentation of serotonin core, loss of OH radical. nih.gov |

| 91.0542 | [C₇H₇]⁺ | Tropylium ion from benzyl group cleavage |

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and effective technique for verifying the presence of key functional groups within a molecule. nih.gov The FTIR spectrum of this compound is expected to show characteristic absorption bands that confirm its structure. The most prominent signals would be from the carbamate groups introduced during the protection of the serotonin amine. The absence of a primary amine N-H stretch (typically ~3300-3500 cm⁻¹) and the presence of strong carbonyl absorption are key indicators of a successful reaction.

Expected FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3400 | N-H Stretch | Indole N-H |

| ~3100-3000 | C-H Stretch | Aromatic C-H (Indole, Benzyl) |

| ~2950-2850 | C-H Stretch | Aliphatic C-H (Ethyl side chain) |

| ~1700 | C=O Stretch | Carbamate (Cbz group) |

| ~1600, ~1495, ~1450 | C=C Stretch | Aromatic Rings |

| ~1250-1200 | C-N Stretch | Amine/Carbamate |

| ~1230, ~1050 | C-O Stretch | Carbamate and Ether linkages |

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for both analyzing the purity of this compound and for its isolation on a preparative scale.

Ultra-High Performance Liquid Chromatography (UHPLC) is the method of choice for assessing the purity of this compound. By using columns with sub-2 µm particles, UHPLC provides higher resolution, faster analysis times, and greater sensitivity compared to traditional HPLC. espol.edu.ec

Due to the addition of two large, nonpolar benzyloxycarbonyl groups, the target compound is significantly more lipophilic than serotonin. Therefore, a reversed-phase UHPLC method is most appropriate. A C18 column is typically used with a gradient elution mobile phase, commonly consisting of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727), often with additives like formic acid to improve peak shape. mdpi.com

Multiple detection modes can be employed:

Diode Array Detector (DAD) or UV-Vis Detector: The indole and benzyl aromatic systems provide strong chromophores, allowing for sensitive detection at wavelengths around 220 nm and 280 nm.

Mass Spectrometry (MS) Detector: Coupling UHPLC to a mass spectrometer (UHPLC-MS) provides mass information for each peak, confirming the identity of the target compound and helping to identify impurities. chromatographyonline.com

Hypothetical UHPLC Method for Purity Analysis

| Parameter | Condition |

|---|---|

| Instrument | UHPLC system coupled to a DAD and/or MS detector |

| Column | Reversed-Phase C18 (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 50% B to 95% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Detection | DAD at 220 nm & 280 nm; ESI+ MS Scan |

Following its synthesis, this compound must be isolated from byproducts, excess reagents, and partially reacted intermediates (e.g., mono-protected serotonin). Preparative chromatography is the standard technique for this purification.

Flash Chromatography: This is often used as a first-pass purification for larger quantities of crude material. It uses a silica (B1680970) gel stationary phase and a solvent system of increasing polarity (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to separate the more nonpolar dibenzyloxycarbonyl product from more polar impurities.

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For achieving the highest purity (>98%), preparative reversed-phase HPLC is employed. The principles are similar to the analytical UHPLC method but on a larger scale, using wider columns (e.g., >20 mm diameter) and higher flow rates to handle larger sample loads. Fractions are collected as they elute from the column, and those containing the pure product are combined and the solvent removed to yield the final, purified compound.

Example Preparative HPLC Conditions for Purification

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 21.2 x 150 mm, 5 µm) |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Mode | Isocratic or Gradient (e.g., 70% Acetonitrile) |

| Flow Rate | ~20 mL/min |

| Detection | UV at 280 nm |

| Loading | Crude product dissolved in a minimal amount of a strong solvent (e.g., DMF or THF) |

Chiral Chromatography for Enantiomeric Purity Analysis (if applicable)

This compound, derived from the chiral molecule serotonin, possesses a stereocenter. Consequently, the analysis of its enantiomeric purity is a critical step, particularly when stereospecificity is a crucial factor for its intended downstream applications. Chiral High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose, enabling the separation and quantification of the individual enantiomers.

The principle of chiral HPLC relies on the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte. This differential interaction leads to different retention times for each enantiomer, allowing for their separation and individual quantification. For N-protected amino-indole derivatives like this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have demonstrated broad applicability and high resolving power.

Detailed Research Findings:

While specific chiral separation methods for this compound are not extensively detailed in publicly available literature, methodologies developed for similar N-protected amino acids and indole derivatives provide a strong basis for its analysis. For instance, the enantioseparation of various N-protected amino acids has been successfully achieved using polysaccharide-based chiral stationary phases under reversed-phase or normal-phase conditions.

A typical method would involve a chiral column, such as a Lux® Cellulose or Chiralpak® series column. The mobile phase composition is a critical parameter that is optimized to achieve baseline separation of the enantiomers. A mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) with a more polar alcohol modifier such as isopropanol (B130326) or ethanol (B145695) is commonly used in normal-phase chromatography. For reversed-phase separations, a mixture of acetonitrile or methanol with an aqueous buffer is employed. The detection is typically carried out using a UV detector, as the dibenzyloxycarbonyl groups and the indole ring provide strong chromophores.

The enantiomeric excess (e.e.) is a key parameter determined from the chiral chromatogram and is calculated using the peak areas of the two enantiomers. This value is a direct measure of the enantiomeric purity of the sample.

Hypothetical Chiral HPLC Separation Data:

| Parameter | Value |

| Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | Hexane/Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 254 nm |

| Retention Time (R-enantiomer) | 12.5 min |

| Retention Time (S-enantiomer) | 15.2 min |

| Resolution (Rs) | > 2.0 |

| Enantiomeric Excess (e.e.) | > 99% |

This table represents a hypothetical, yet typical, set of parameters and results for the chiral analysis of an N-protected amino acid derivative.

Quantitative Analytical Methods for Reaction Monitoring and Yield Determination

The ability to accurately monitor the progress of the reaction to form this compound and to determine the final yield is crucial for optimizing synthetic protocols. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most powerful and widely used techniques for these quantitative analyses.

Reaction Monitoring:

During the synthesis of this compound, which typically involves the reaction of serotonin with a benzyloxycarbonylating agent, it is essential to track the consumption of the starting materials and the formation of the product. HPLC is an ideal tool for this purpose. Small aliquots of the reaction mixture can be withdrawn at different time points, quenched, and analyzed by HPLC.

A reversed-phase HPLC method is generally employed, using a C18 column. The mobile phase often consists of a gradient of an organic solvent (like acetonitrile or methanol) and water, often with a small amount of an acid (like trifluoroacetic acid or formic acid) to improve peak shape. A UV detector is used to monitor the elution of the compounds. By comparing the peak areas of the starting material (serotonin) and the product (this compound) over time, the reaction conversion can be determined.

Yield Determination:

LC-MS can provide even greater specificity and sensitivity for both reaction monitoring and yield determination. The mass spectrometer can confirm the identity of the product peak by its mass-to-charge ratio (m/z) and can be used in selected ion monitoring (SIM) mode for highly sensitive quantification.

Hypothetical HPLC Data for Reaction Monitoring:

| Time (hours) | Serotonin Peak Area (a.u.) | This compound Peak Area (a.u.) | Conversion (%) |

| 0 | 1,250,000 | 0 | 0 |

| 1 | 875,000 | 450,000 | 26.5 |

| 2 | 437,500 | 975,000 | 57.6 |

| 4 | 62,500 | 1,450,000 | 92.3 |

| 6 | < 10,000 | 1,520,000 | > 99 |

This table illustrates a hypothetical time course for the synthesis of this compound as monitored by HPLC.

Hypothetical Data for Yield Determination via HPLC:

| Standard Concentration (mg/mL) | Peak Area (a.u.) |

| 0.01 | 15,200 |

| 0.05 | 76,500 |

| 0.10 | 151,800 |

| 0.25 | 379,500 |

| 0.50 | 755,000 |

| Sample | Peak Area (a.u.) |

| Purified Product (0.20 mg/mL) | 302,600 |

Based on the calibration curve generated from the standards, the concentration of the purified product can be accurately determined, allowing for a precise calculation of the reaction yield.

Future Research Directions in N,n Dibenzyloxycarbonyl Serotonin Chemistry

Development of More Sustainable and Green Synthetic Approaches for Protection and Deprotection

The principles of green chemistry aim to reduce or eliminate hazardous substances in the design and manufacture of chemical products. rroij.comresearchgate.net Traditional protection and deprotection schemes often rely on stoichiometric reagents, hazardous solvents, and energy-intensive conditions, generating significant waste. researchgate.netcem.com Future research will focus on developing more sustainable methods for the synthesis and deprotection of N,N-Dibenzyloxycarbonyl Serotonin (B10506).

Key areas of development include:

Catalytic Processes: Moving from stoichiometric protecting group reagents to catalytic methods can significantly improve atom economy. researchgate.net Research into catalytic Cbz-protection and enzyme-catalyzed deprotection could offer milder and more selective alternatives. Biocatalysis, using enzymes, represents a particularly green approach, often proceeding with high selectivity in aqueous media at ambient temperature and pressure. rroij.com

Greener Solvents and Conditions: The replacement of volatile organic solvents (VOCs) with more environmentally benign alternatives, such as bio-derived solvents or even solvent-free reaction conditions, is a primary goal. rroij.com Mechanochemical synthesis, which involves reactions induced by mechanical force (milling or grinding), has shown promise for reducing solvent use and reaction times in the synthesis of other complex molecules. nih.govmdpi.com

Flow Chemistry: Continuous flow reactors offer enhanced control over reaction parameters (temperature, pressure, mixing), leading to improved yields, safety, and scalability. Integrating the protection and deprotection steps into a flow process could streamline the synthesis and minimize waste.

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times for both protection and deprotection reactions, often leading to cleaner products and avoiding the need for harsh conventional heating. cem.com

| Green Chemistry Principle | Application to N,N-Dibenzyloxycarbonyl Serotonin Synthesis |

| Waste Prevention | Designing syntheses to maximize the incorporation of all materials used in the process into the final product. |

| Atom Economy | Utilizing catalytic protection/deprotection methods instead of stoichiometric reagents to reduce byproducts. researchgate.net |

| Less Hazardous Synthesis | Avoiding the use of toxic reagents and solvents like phosgene (B1210022) derivatives or chlorinated hydrocarbons. |

| Safer Solvents & Auxiliaries | Replacing traditional solvents with water, supercritical fluids, or bio-renewable solvents. rroij.com |

| Energy Efficiency | Employing microwave-assisted or mechanochemical techniques to reduce energy consumption compared to conventional heating. cem.comnih.gov |

| Use of Renewable Feedstocks | Exploring bio-derived sources for reagents and solvents. rroij.comrsc.org |

| Reduce Derivatives | While protection is necessary, developing more efficient one-pot procedures that combine multiple steps can minimize derivatization. rroij.com |

Exploration of Novel Reactivity Modalities and Mechanistic Pathways Utilizing Protected Serotonin

With the primary amine and phenolic hydroxyl groups masked, this compound becomes an ideal substrate for exploring reactions on the indole (B1671886) ring itself. The protection strategy unlocks synthetic pathways that are inaccessible for unprotected serotonin.

Future research will likely investigate:

C-H Activation/Functionalization: Direct functionalization of the indole C-H bonds (at positions 2, 4, 6, or 7) is a powerful tool for building molecular complexity. The di-Cbz protected serotonin is a prime candidate for regioselective C-H activation reactions, allowing for the introduction of new aryl, alkyl, or functional groups without interference from the side chain.

Cross-Coupling Reactions: The indole ring can be halogenated and subsequently used in a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon and carbon-heteroatom bonds. The stability of the di-Cbz group under these conditions is critical.

Cycloaddition Reactions: The electron-rich indole nucleus can participate in cycloaddition reactions. Studying the reactivity of the protected serotonin in [4+2] or [3+2] cycloadditions could lead to the synthesis of complex, polycyclic indole alkaloids and novel heterocyclic systems.

Mechanistic Studies: A detailed investigation into the electronic effects of the N,N-dibenzyloxycarbonyl group on the reactivity of the indole ring is warranted. Understanding how this specific protection scheme influences the regioselectivity of electrophilic substitution and other reactions will enable more precise synthetic planning.

Integration of this compound into Automated Synthesis and High-Throughput Screening Platforms

The demand for large libraries of diverse compounds for drug discovery has driven the development of automated synthesis and high-throughput screening (HTS). bmglabtech.commdpi.com Protected building blocks like this compound are essential for the success of these platforms.

Automated Synthesis: Automated synthesizers can perform multi-step reactions with minimal human intervention. sigmaaldrich.com this compound, as a stable and reactive intermediate, is well-suited for use in automated platforms that iteratively build molecules. chemrxiv.org For example, it could be used as a core structure onto which various building blocks are added in a programmed sequence, facilitated by robotic liquid handlers and purification systems. sigmaaldrich.comscripps.edu The Cbz groups ensure that the intended reactions occur at other sites on the molecule without problematic side reactions.

High-Throughput Screening (HTS): HTS allows for the rapid testing of thousands of compounds against a biological target. bmglabtech.com By using this compound as a starting scaffold, automated synthesis can generate a library of derivatives. This library can then be screened to identify "hits"—molecules that show activity in a particular assay. mdpi.comnih.govplos.org This process accelerates the early stages of drug discovery by efficiently exploring the chemical space around the serotonin scaffold.

Contribution to the Discovery of New Chemical Entities Through Scaffold Diversification

A scaffold is the core structure of a molecule upon which modifications are made. This compound provides a robust indole scaffold for diversity-oriented synthesis (DOS), a strategy that aims to create structurally diverse molecules to explore new areas of chemical biology and drug discovery. mdpi.com

By using the protected serotonin core, chemists can systematically modify different parts of the molecule to generate a library of analogues. This approach is crucial for identifying new chemical entities (NCEs) and for structure-activity relationship (SAR) studies.

| Position of Diversification | Potential Reaction | Resulting Structure |

| Indole C2-Position | Lithiation followed by electrophilic quench | Introduction of various substituents (alkyl, aryl, etc.) at the C2 position. |

| Indole C4/C6-Positions | Directed metalation or halogenation followed by cross-coupling | Functionalization of the benzene (B151609) portion of the indole ring. |

| Indole N1-Position | Alkylation or arylation | Modification of the indole nitrogen, creating N-substituted derivatives. |

| Ethylamine Side Chain | Post-deprotection modification | Acylation or alkylation of the primary amine after Cbz removal. |

This systematic diversification can lead to compounds with novel biological profiles, potentially targeting different receptors or enzymes than serotonin itself. nih.govmdpi.com

Advanced Computational Studies on the Reactivity and Conformations of Protected Serotonin Intermediates

Computational chemistry provides powerful tools for understanding and predicting chemical behavior, complementing experimental work. Advanced computational studies on this compound can accelerate research by providing insights that are difficult to obtain through experiments alone.

Future computational research could focus on:

Conformational Analysis: The Cbz protecting groups introduce rotational flexibility. Determining the lowest energy conformations of this compound is crucial for understanding its reactivity and how it might fit into an enzyme's active site.

Reactivity Prediction: Quantum mechanics calculations, such as Density Functional Theory (DFT), can be used to model reaction pathways and transition states. This can help predict the most likely sites for electrophilic or nucleophilic attack on the protected indole ring, guiding the design of new reactions.

Virtual Screening: A 3D model of this compound can be used as the basis for designing virtual libraries of derivatives. These virtual compounds can then be computationally docked into the binding sites of target proteins to predict their affinity, helping to prioritize which compounds to synthesize and test experimentally. nih.gov This structure-based approach can make the discovery of new bioactive molecules more efficient.

Q & A

Q. Q. How can This compound be utilized in materials science or drug delivery systems?

- Methodological Answer :

- Polymer Conjugation : Graft onto PLGA nanoparticles via carbodiimide chemistry (EDC/NHS). Characterize with DLS (size <200 nm) and TEM .

- Targeted Delivery : Conjugate with folate or transferrin for blood-brain barrier penetration. Validate via in vitro permeability assays (MDCK cell monolayers) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.